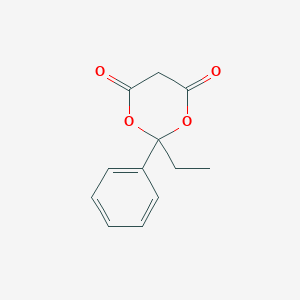
11-Hydroxyundecyl diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Hydroxyundecyl diethylcarbamodithioate is an organic compound with the molecular formula C16H33NOS2 It is a derivative of carbamodithioic acid and is characterized by the presence of a hydroxyundecyl group and a diethylcarbamodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyundecyl diethylcarbamodithioate typically involves the reaction of 11-bromoundecanol with diethylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
11-Hydroxyundecyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diethylcarbamodithioate moiety can be reduced to form corresponding thiols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 11-oxo-undecyl diethylcarbamodithioate.
Reduction: Formation of 11-hydroxyundecyl thiol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
11-Hydroxyundecyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
作用機序
The mechanism of action of 11-Hydroxyundecyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyundecyl group can form hydrogen bonds with active sites of enzymes, while the diethylcarbamodithioate moiety can chelate metal ions, thereby inhibiting enzyme activity. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
11-Hydroxyundecylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a diethylcarbamodithioate moiety.
11-Hydroxyundecyl diselenide: Contains a diselenide linkage instead of a diethylcarbamodithioate group.
Uniqueness
11-Hydroxyundecyl diethylcarbamodithioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in medicinal chemistry and industrial applications .
特性
CAS番号 |
663932-65-8 |
|---|---|
分子式 |
C16H33NOS2 |
分子量 |
319.6 g/mol |
IUPAC名 |
11-hydroxyundecyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C16H33NOS2/c1-3-17(4-2)16(19)20-15-13-11-9-7-5-6-8-10-12-14-18/h18H,3-15H2,1-2H3 |
InChIキー |
HWWZXHJHOWCITD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


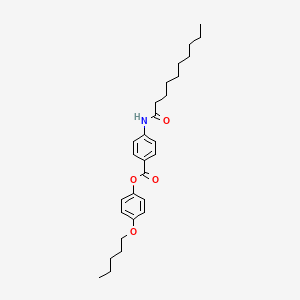
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
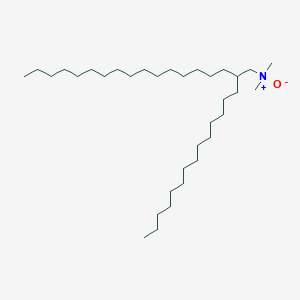
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
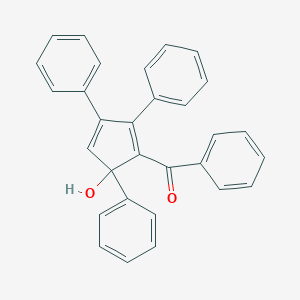
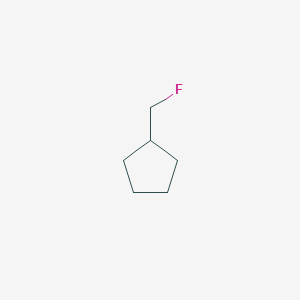
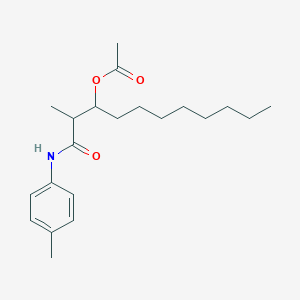
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
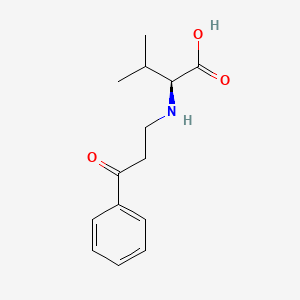
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)
